molecular formula C20H17FN4O B2450176 N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-83-7

N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2450176
M. Wt: 348.381
InChI Key: ZRPYUCWVMFBFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Scientific Research Applications

Antitumor and Antimicrobial Activities

N-arylpyrazole-containing enaminones, including derivatives similar to the compound , have been synthesized and shown to exhibit significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. Additionally, these compounds have demonstrated antimicrobial activity (Riyadh, 2011).

Functional Fluorophores

Pyrazolo[1,5-a]pyrimidine derivatives have been utilized in the creation of novel functional fluorophores, displaying significant fluorescence intensities with quantum yields up to 44%. This suggests potential use in detecting biologically or environmentally relevant species (Castillo, Tigreros & Portilla, 2018).

Treatment of Cognitive Impairment

3-Aminopyrazolo[3,4-d]pyrimidinones, structurally related to the compound , have been identified as potent inhibitors of phosphodiesterase 1 (PDE1). This has led to the development of a clinical candidate for the treatment of cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

A3 Adenosine Receptor Antagonists

2-Arylpyrazolo[4,3-d]pyrimidin-7-amines, related to the compound , have been designed as human A3 adenosine receptor antagonists. They have shown efficacy in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity (Squarcialupi et al., 2013).

Anticancer Activity

Derivatives of pyrazolo[1,5-a]pyrimidine, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have shown moderate anticancer activity. Their structural confirmation has been established through various analytical methods (Lu Jiu-fu et al., 2015).

properties

IUPAC Name

N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-13-11-19(24-15-9-7-14(21)8-10-15)25-20(23-13)17(12-22-25)16-5-3-4-6-18(16)26-2/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPYUCWVMFBFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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